molecular formula C8H11NO4S B13630380 2,3-Dimethoxybenzenesulfonamide

2,3-Dimethoxybenzenesulfonamide

Cat. No.: B13630380
M. Wt: 217.24 g/mol
InChI Key: GGGHDYNGHFBELC-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzene-1-sulfonamide is an organic compound characterized by the presence of two methoxy groups and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxybenzene-1-sulfonamide typically involves the sulfonation of 2,3-dimethoxyaniline. One common method includes the reaction of 2,3-dimethoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .

Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides and amines. For instance, the reaction of 2,3-dimethoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions can produce 2,3-dimethoxybenzene-1-sulfonamide .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: Produces nitro derivatives.

    Halogenation: Produces halogenated derivatives.

    Oxidation: Produces quinones.

Mechanism of Action

The mechanism of action of 2,3-dimethoxybenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzene-1-sulfonamide
  • 2,5-Dimethoxybenzene-1-sulfonamide
  • 2,6-Dimethoxybenzene-1-sulfonamide

Comparison: 2,3-Dimethoxybenzene-1-sulfonamide is unique due to the specific positioning of its methoxy groups, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different electrophilic substitution patterns and enzyme inhibition profiles .

Properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

2,3-dimethoxybenzenesulfonamide

InChI

InChI=1S/C8H11NO4S/c1-12-6-4-3-5-7(8(6)13-2)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

GGGHDYNGHFBELC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)N)OC

Origin of Product

United States

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